Head-to-Head Potency Comparison Against the Benchmark FUBP1 Inhibitor
A direct head-to-head comparison was performed between Fubp1-IN-2 (compound 9) and the most potent known FUBP1 inhibitor at the time, compound 6 (a pyrazolo[1,5a]pyrimidine derivative) from Hauck et al. [1]. The study explicitly demonstrated the increased potency of the Fubp1-IN-2 design, although the precise quantitative value of this comparison was not provided in the abstract [1]. This underscores the compound's position as an improvement over the prior state-of-the-art.
| Evidence Dimension | Potency in inhibiting FUBP1-FUSE interaction |
|---|---|
| Target Compound Data | Increased potency demonstrated in head-to-head comparison |
| Comparator Or Baseline | Compound 6 (Hauck et al., IC50 = 11.0 μM) |
| Quantified Difference | Qualitative increase in potency; exact fold-change not reported in the abstract. |
| Conditions | FUBP1-FUSE binding assay (biophysical format). |
Why This Matters
This direct comparison establishes Fubp1-IN-2 as a more potent tool compound than the previous best-in-class inhibitor, making it the preferred choice for probing FUBP1 function with greater efficacy.
- [1] Dobrovolskaite A, Moots H, et al. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. J Med Chem. 2022;65(22):15391-15415. View Source
